Cas no 81418-03-3 (1-(Pyridin-3-yl)hexan-1-one)

1-(Pyridin-3-yl)hexan-1-one is a pyridine derivative featuring a hexanone substituent at the 3-position of the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, serving as a key intermediate in the preparation of heterocyclic compounds and bioactive molecules. Its structure allows for further functionalization, making it valuable for the development of ligands, catalysts, and drug candidates. The ketone group provides a reactive site for nucleophilic additions, while the pyridine moiety contributes to coordination chemistry and potential biological activity. The compound is typically handled under standard laboratory conditions, ensuring stability and ease of use in synthetic applications.
1-(Pyridin-3-yl)hexan-1-one structure
1-(Pyridin-3-yl)hexan-1-one structure
Product name:1-(Pyridin-3-yl)hexan-1-one
CAS No:81418-03-3
MF:C11H15NO
MW:177.242902994156
CID:1032061
PubChem ID:12731793

1-(Pyridin-3-yl)hexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyridin-3-yl)hexan-1-one
    • 1-(3-Pyridinyl)-1-hexanone
    • 1-pyridin-3-ylhexan-1-one
    • AKOS011913674
    • SCHEMBL552357
    • 81418-03-3
    • DTXSID10508365
    • G90090
    • Inchi: InChI=1S/C11H15NO/c1-2-3-4-7-11(13)10-6-5-8-12-9-10/h5-6,8-9H,2-4,7H2,1H3
    • InChI Key: OGQXWVNTTGSIKG-UHFFFAOYSA-N
    • SMILES: CCCCCC(=O)C1=CN=CC=C1

Computed Properties

  • Exact Mass: 177.115364102g/mol
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 30Ų

1-(Pyridin-3-yl)hexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029183304-5g
1-(Pyridin-3-yl)hexan-1-one
81418-03-3 95%
5g
$326.40 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622208-1g
1-(Pyridin-3-yl)hexan-1-one
81418-03-3 98%
1g
¥1008.00 2024-07-28
Crysdot LLC
CD11053217-5g
1-(Pyridin-3-yl)hexan-1-one
81418-03-3 95+%
5g
$392 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622208-5g
1-(Pyridin-3-yl)hexan-1-one
81418-03-3 98%
5g
¥2912.00 2024-07-28
Chemenu
CM171026-5g
1-(pyridin-3-yl)hexan-1-one
81418-03-3 95%
5g
$371 2021-08-05
Chemenu
CM171026-5g
1-(pyridin-3-yl)hexan-1-one
81418-03-3 95%
5g
$350 2024-07-23
Chemenu
CM171026-1g
1-(pyridin-3-yl)hexan-1-one
81418-03-3 95%
1g
$103 2024-07-23

Additional information on 1-(Pyridin-3-yl)hexan-1-one

Chemical Profile of 1-(Pyridin-3-yl)hexan-1-one (CAS No. 81418-03-3)

1-(Pyridin-3-yl)hexan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 81418-03-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This molecule, featuring a hexanone backbone substituted with a pyridine ring at the third carbon position, exhibits unique structural and functional properties that make it a valuable candidate for various synthetic applications and potential therapeutic uses.

The molecular structure of 1-(Pyridin-3-yl)hexan-1-one consists of an aliphatic chain six carbons long, terminated by a ketone group, with an aromatic pyridine ring attached to the third carbon of the chain. This configuration imparts both lipophilicity and electronic characteristics suitable for interaction with biological targets. The presence of the pyridine moiety enhances the compound's solubility in organic solvents while allowing for hydrogen bonding interactions, which are critical for its biological activity.

In recent years, there has been growing interest in 1-(Pyridin-3-yl)hexan-1-one due to its potential applications in drug discovery and development. The pyridine ring is a common pharmacophore in medicinal chemistry, known for its ability to modulate biological pathways through binding to proteins and enzymes. Specifically, derivatives of pyridine have been extensively studied for their roles in central nervous system (CNS) disorders, inflammation, and cancer treatment.

One of the most compelling aspects of 1-(Pyridin-3-yl)hexan-1-one is its versatility as a building block in synthetic chemistry. The compound can be readily modified through various functional group transformations, allowing chemists to explore a wide range of derivatives with tailored properties. For instance, alkylation or acylation at the ketone or amine positions (if further functionalized) can yield compounds with enhanced bioavailability or specific target affinity.

Recent studies have highlighted the pharmacological potential of 1-(Pyridin-3-yl)hexan-1-one and its derivatives. Researchers have demonstrated that certain analogs exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Additionally, preclinical investigations suggest that modifications to the pyridine ring can influence receptor binding affinity, making this compound a promising scaffold for developing novel therapeutics.

The synthesis of 1-(Pyridin-3-yl)hexan-1-one typically involves multi-step organic reactions, starting from commercially available precursors like hexanone and 3-pyridinemethanol or 3-pyridinecarbaldehyde. Advanced synthetic techniques such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be employed to introduce additional functional groups or alter the connectivity of the core structure. These synthetic strategies ensure high yield and purity, which are essential for downstream applications.

In the context of drug development, 1-(Pyridin-3-yl)hexan-1-one serves as a versatile intermediate for constructing more complex molecules. Its ability to undergo selective modifications allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. For example, introducing halogens or other heteroatoms into the pyridine ring can enhance metabolic stability or improve binding interactions with biological targets.

The compound's physicochemical properties, such as logP (logarithm of partition coefficient), solubility, and pKa values, are critical factors in determining its suitability for drug candidates. By optimizing these parameters through structural modifications, researchers can improve oral bioavailability and tissue distribution. Computational modeling techniques, including molecular docking and molecular dynamics simulations, are often employed to predict how 1-(Pyridin-3-yl)hexan-1-one interacts with biological targets at the atomic level.

Current research trends indicate that 1-(Pyridin-3-yl)hexan-1-one is being explored in conjunction with other emerging technologies such as CRISPR gene editing and mRNA therapy. Its role as a key intermediate may expand into developing novel prodrugs or bioconjugates designed to enhance therapeutic efficacy while minimizing side effects. Such innovations underscore the compound's importance in advancing chemical biology and precision medicine.

The industrial significance of 1-(Pyridin-3-yl)hexan-1-one extends beyond academic research into commercial applications. Pharmaceutical companies are increasingly investing in libraries of heterocyclic compounds like this one to screen for new drug candidates. Its structural features make it an attractive candidate for high-throughput screening (HTS) campaigns aimed at identifying compounds with therapeutic potential against various diseases.

In conclusion,1-(Pyridin-3-y lhaxcan-l -one (CAS No. 81418 -03 -3) is a structurally interesting and pharmacologically relevant molecule with broad applications in pharmaceutical chemistry and chemical biology. Its unique combination of lipophilicity and electronic properties makes it a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new synthetic pathways and biological functions,this compound is poised to play an increasingly important role in developing next-generation therapeutics.

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